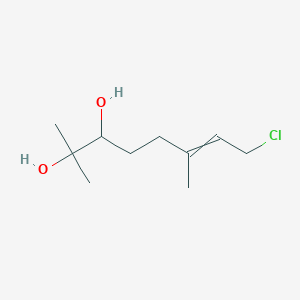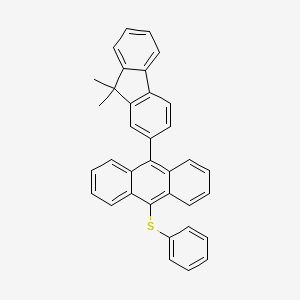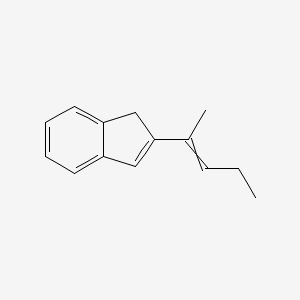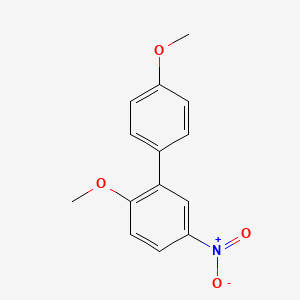![molecular formula C24H15NO2 B12532417 6-Phenyl-2-(pyridin-3-yl)-4H-naphtho[1,2-b]pyran-4-one CAS No. 652138-10-8](/img/structure/B12532417.png)
6-Phenyl-2-(pyridin-3-yl)-4H-naphtho[1,2-b]pyran-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Phenyl-2-(pyridin-3-yl)-4H-naphtho[1,2-b]pyran-4-one is a heterocyclic compound that belongs to the class of naphthopyrans. These compounds are known for their diverse biological activities and potential applications in various fields, including medicinal chemistry and materials science. The structure of this compound features a naphthopyran core fused with a pyridine ring and a phenyl group, which contributes to its unique chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Phenyl-2-(pyridin-3-yl)-4H-naphtho[1,2-b]pyran-4-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Naphthopyran Core: The initial step involves the cyclization of a suitable precursor to form the naphthopyran core. This can be achieved through a condensation reaction between a naphthol derivative and an aldehyde or ketone under acidic or basic conditions.
Introduction of the Pyridine Ring: The pyridine ring can be introduced via a nucleophilic substitution reaction. A suitable pyridine derivative is reacted with the naphthopyran core in the presence of a base to form the desired product.
Addition of the Phenyl Group: The phenyl group can be introduced through a Friedel-Crafts acylation reaction, where a phenyl halide is reacted with the naphthopyran-pyridine intermediate in the presence of a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions
6-Phenyl-2-(pyridin-3-yl)-4H-naphtho[1,2-b]pyran-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the phenyl or pyridine rings are replaced with other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated derivatives in the presence of a base or acid catalyst.
Major Products Formed
Oxidation: Quinones or hydroxylated derivatives.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
6-Phenyl-2-(pyridin-3-yl)-4H-naphtho[1,2-b]pyran-4-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent due to its diverse biological activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photochromic materials.
Mécanisme D'action
The mechanism of action of 6-Phenyl-2-(pyridin-3-yl)-4H-naphtho[1,2-b]pyran-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting anti-inflammatory or anticancer effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Phenyl-3-(pyridin-2-yl)-1,2,4-triazine: Known for its corrosion inhibition properties.
1H-Pyrazolo[3,4-b]pyridines: Exhibits diverse biomedical applications.
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine: Noted for its pharmacological activities.
Uniqueness
6-Phenyl-2-(pyridin-3-yl)-4H-naphtho[1,2-b]pyran-4-one is unique due to its specific structural features, which confer distinct chemical reactivity and biological activities. Its combination of a naphthopyran core with a pyridine ring and a phenyl group sets it apart from other similar compounds, making it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
652138-10-8 |
|---|---|
Formule moléculaire |
C24H15NO2 |
Poids moléculaire |
349.4 g/mol |
Nom IUPAC |
6-phenyl-2-pyridin-3-ylbenzo[h]chromen-4-one |
InChI |
InChI=1S/C24H15NO2/c26-22-14-23(17-9-6-12-25-15-17)27-24-19-11-5-4-10-18(19)20(13-21(22)24)16-7-2-1-3-8-16/h1-15H |
Clé InChI |
OTUQAECKJUVMDR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=CC3=C(C4=CC=CC=C42)OC(=CC3=O)C5=CN=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[4'-(Tributylstannyl)[1,1'-biphenyl]-4-sulfonyl]-D-tryptophan](/img/structure/B12532344.png)
![10-([1,1'-Biphenyl]-4-yl)-9-(naphthalen-1-yl)-2-phenylanthracene](/img/structure/B12532354.png)



![1-[3-(Dimethylamino)phenyl]-2-(hydroxyimino)butane-1,3-dione](/img/structure/B12532379.png)
![1-(3-Chlorophenyl)-3-phenyl-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline](/img/structure/B12532385.png)

![2-{[(Thiophen-3-yl)acetyl]oxy}ethyl 2-methylprop-2-enoate](/img/structure/B12532402.png)

![1,1'-{1,2-Bis[3-(trifluoromethyl)phenyl]ethene-1,2-diyl}dibenzene](/img/structure/B12532416.png)

